molecular formula C12H13NO3 B11884621 Methyl 3-methyl-2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate

Methyl 3-methyl-2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate

Cat. No.: B11884621
M. Wt: 219.24 g/mol
InChI Key: YKLHRGXFKHPNRU-UHFFFAOYSA-N
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Description

Methyl 3-methyl-2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate is a heterocyclic compound that belongs to the quinoline family This compound is characterized by its unique structure, which includes a quinoline core with a methyl group at the 3-position, an oxo group at the 2-position, and a carboxylate ester at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-methyl-2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Fischer indole synthesis, where hydrazine derivatives react with ketones or aldehydes in the presence of an acid catalyst, such as acetic acid or hydrochloric acid, under reflux conditions . This reaction forms the quinoline core, which can then be further functionalized to introduce the methyl and carboxylate groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The choice of solvents, catalysts, and reaction conditions would be carefully controlled to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-methyl-2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group or to reduce the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional carbonyl groups, while reduction can produce hydroxylated quinolines. Substitution reactions can introduce a wide range of functional groups, leading to diverse quinoline derivatives.

Scientific Research Applications

Methyl 3-methyl-2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism by which Methyl 3-methyl-2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate exerts its effects depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to modulate their activity. The quinoline core can intercalate with DNA, potentially disrupting replication and transcription processes. Additionally, the compound’s functional groups can participate in hydrogen bonding and hydrophobic interactions, influencing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-methyl-2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C12H13NO3

Molecular Weight

219.24 g/mol

IUPAC Name

methyl 3-methyl-2-oxo-1,4-dihydroquinoline-3-carboxylate

InChI

InChI=1S/C12H13NO3/c1-12(11(15)16-2)7-8-5-3-4-6-9(8)13-10(12)14/h3-6H,7H2,1-2H3,(H,13,14)

InChI Key

YKLHRGXFKHPNRU-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=CC=CC=C2NC1=O)C(=O)OC

Origin of Product

United States

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